4-Bromo-2-chloro-6-fluorobenzenemethanol

Description

4-Bromo-2-chloro-6-fluorobenzenemethanol is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), chlorine (position 2), fluorine (position 6), and a hydroxymethyl group (position 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents and reactive benzylic alcohol moiety. Its molecular formula is C₇H₅BrClFO, with a molecular weight of 254.47 g/mol. The strategic placement of halogens enhances its utility in cross-coupling reactions and as a building block for complex molecules .

Properties

Molecular Formula |

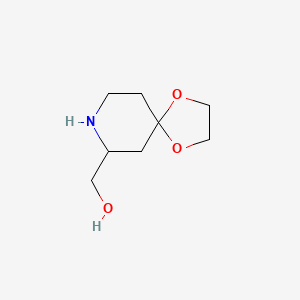

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-7-ylmethanol |

InChI |

InChI=1S/C8H15NO3/c10-6-7-5-8(1-2-9-7)11-3-4-12-8/h7,9-10H,1-6H2 |

InChI Key |

BBAWDWVKPIJQJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC12OCCO2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluorobenzenemethanol typically involves multi-step organic reactions. One common method is the halogenation of benzene derivatives followed by the introduction of the methanol group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using bromine, chlorine, and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzenemethanol undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to other alcohols or hydrocarbons.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzenemethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenemethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methanol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 2-Bromo-4-chloro-3-fluorobenzenemethanol (CAS 1834596-59-6): This positional isomer differs in halogen substitution (Br at position 2, Cl at 4, F at 3). Despite identical molecular weight (254.47 g/mol), the altered substituent positions result in distinct physicochemical properties. For example, the proximity of the bromine and chlorine in this isomer may increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound. Computational studies suggest its dipole moment (≈3.2 D) is lower than that of 4-Bromo-2-chloro-6-fluorobenzenemethanol (estimated ≈3.8 D) due to differing halogen electronegativity distributions .

Functional Group Variations

- [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol: This compound introduces a phenoxy group, creating an ether linkage. The additional oxygen atom increases polarity and solubility in polar solvents (e.g., logP ≈2.1 vs. ≈2.5 for the target compound). Its molecular weight (331.56 g/mol) and extended conjugation system make it suitable for applications in liquid crystals or polymer precursors .

- 2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6) :

Replacing the hydroxymethyl group with an amide alters hydrogen-bonding capacity and solubility. The methyl group at position 4 enhances lipophilicity (logP ≈3.0), favoring membrane permeability in bioactive molecules .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.